
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Overview
Description
Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxazole ring
Mechanism of Action
Target of Action
The primary targets of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate are currently unknown .
Mode of Action
Carbamates in general are known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of tert-butyl carbamate and an oxazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate exhibits various biological activities, making it a candidate for further investigation in pharmacology.
Anticancer Potential
Studies have shown that compounds with oxazole moieties often demonstrate anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Preliminary findings suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The cyclopropyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and efficacy against microbial targets.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable scaffold in drug design.
Drug Development
Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases, particularly cancer and infectious diseases. The ability to modify the oxazole ring could lead to derivatives with enhanced potency and selectivity.
Bioconjugation
The carbamate functional group allows for bioconjugation, enabling the attachment of other bioactive molecules or imaging agents, which can facilitate targeted delivery systems in cancer therapy.
Agricultural Applications
In addition to medicinal uses, this compound may find applications in agricultural science.
Pesticide Development
Given its potential antimicrobial properties, this compound could serve as a basis for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.
Plant Growth Regulation
Research into plant growth regulators suggests that compounds with similar structures can influence plant growth and development. Further studies could explore its role in enhancing crop yield or resistance to environmental stressors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(5-cyclopropyl-1,2-oxazol-4-yl)carbamate: Lacks the methyl group on the oxazole ring.
Tert-butyl N-(3-methyl-1,2-oxazol-4-yl)carbamate: Lacks the cyclopropyl group.
Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate: Contains different substituents on the oxazole ring.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its reactivity and interactions with biological targets.
Biological Activity
Introduction
Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate (CAS: 1461704-90-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C12H18N2O3 |
Molar Mass | 238.28 g/mol |
Density | 1.199 g/cm³ |
Boiling Point | 290.6 °C (predicted) |
pKa | 12.56 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit antibacterial and antiviral properties, potentially through the inhibition of key enzymes involved in microbial metabolism.
Antimicrobial Activity
Research indicates that derivatives of oxazoles, including this compound, have shown promising antibacterial activity against a range of pathogens. For example, compounds with similar structures have demonstrated significant inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.
Case Study: Inhibition of DNA Gyrase
In a study examining the antibacterial properties of carbamate derivatives, compounds similar to this compound showed IC50 values in the range of to against Escherichia coli DNA gyrase . This suggests a strong potential for this compound to act as an antibacterial agent.
Cytotoxicity and Selectivity
Evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Studies have indicated that certain oxazole derivatives exhibit low toxicity towards human cell lines while maintaining potent antimicrobial activity .
Table: Cytotoxicity Profiles
Compound | Cell Line | IC50 (μM) |
---|---|---|
Tert-butyl N-(5-cyclopropyl...) | HepG2 (liver) | >100 |
Similar Carbamate Derivative | A549 (lung) | >50 |
Pharmacological Applications
Given its structural characteristics and biological activity, this compound may have applications in treating infections caused by resistant bacterial strains. Its ability to inhibit key enzymes involved in bacterial proliferation positions it as a candidate for further development in antibiotic therapies.
Properties
IUPAC Name |
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLCXYKZSVOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)(C)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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